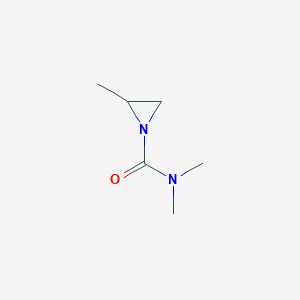
N,N,2-trimethylaziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethylaziridine-1-carboxamide: is a cyclic amide that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity. This compound is a colorless liquid that is soluble in both water and organic solvents. Its molecular formula is C6H12N2O, and it has a molecular weight of 128.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethylaziridine-1-carboxamide typically involves the amidation of carboxylic acids with primary amines. One common method employs N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride as the coupling reagent . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and typically yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar amidation protocols but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,2-trimethylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used to open the aziridine ring.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,2-trimethylaziridine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Investigated for its potential use in non-viral gene transfection due to its ability to form polyamines.
Medicine: Explored for its antibacterial and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the production of coatings, materials templating, and CO2 adsorption.
Mechanism of Action
The mechanism of action of N,N,2-trimethylaziridine-1-carboxamide involves its ability to undergo ring-opening polymerization, forming polyamines. These polyamines can interact with various molecular targets, including DNA and proteins, leading to biological effects such as antibacterial and antimicrobial activity . The compound’s unique structure allows it to participate in multiple pathways, enhancing its versatility in different applications.
Comparison with Similar Compounds
N,N,2-trimethyl-1H-benzimidazole-1-carboxamide: Another cyclic amide with similar properties but a different core structure.
N,N-dimethylaziridine: A simpler aziridine derivative with fewer methyl groups.
Uniqueness: N,N,2-trimethylaziridine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form polyamines through ring-opening polymerization is a distinctive feature that sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N,2-trimethylaziridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNVBNNVSIGKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451571 |
Source


|
| Record name | N,N,2-trimethylaziridine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137514-20-6 |
Source


|
| Record name | N,N,2-trimethylaziridine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


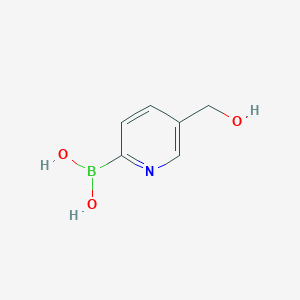
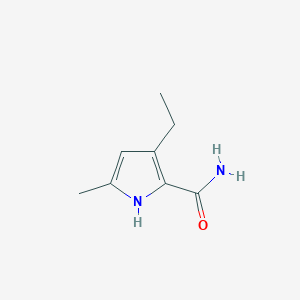
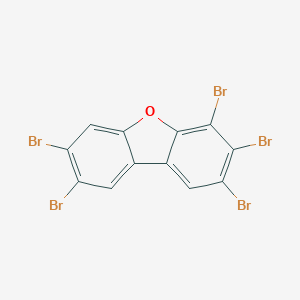
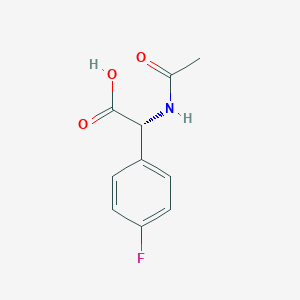
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
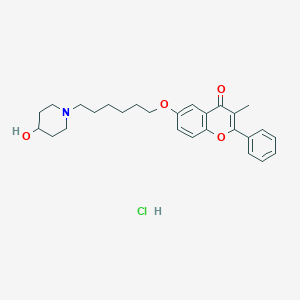

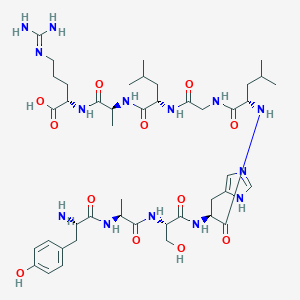



![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
